(R)-2-(2-(Methylthio)phenyl)pyrrolidine
CAS No.:
Cat. No.: VC13435365
Molecular Formula: C11H15NS
Molecular Weight: 193.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NS |
|---|---|
| Molecular Weight | 193.31 g/mol |
| IUPAC Name | (2R)-2-(2-methylsulfanylphenyl)pyrrolidine |
| Standard InChI | InChI=1S/C11H15NS/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3/t10-/m1/s1 |
| Standard InChI Key | XLTYHQGKUJLXRU-SNVBAGLBSA-N |
| Isomeric SMILES | CSC1=CC=CC=C1[C@H]2CCCN2 |
| SMILES | CSC1=CC=CC=C1C2CCCN2 |
| Canonical SMILES | CSC1=CC=CC=C1C2CCCN2 |
Introduction
(R)-2-(2-(Methylthio)phenyl)pyrrolidine is a chiral compound belonging to the pyrrolidine derivatives. It features a pyrrolidine ring linked to a phenyl group, which is substituted with a methylthio group. This compound's chemical formula is C_{12}H_{15}NS, and its molecular weight is approximately 229.77 g/mol. The presence of the methylthio group enhances its potential for biological activity and interaction with various receptors in biological systems.
Synthesis of (R)-2-(2-(Methylthio)phenyl)pyrrolidine
The synthesis of (R)-2-(2-(Methylthio)phenyl)pyrrolidine typically involves nucleophilic substitution reactions. The process begins with (R)-pyrrolidine reacting with 2-bromo-1-(methylthio)benzene in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of the desired pyrrolidine derivative. Subsequently, the free base can be converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility in water.
Biological Activities and Potential Applications
(R)-2-(2-(Methylthio)phenyl)pyrrolidine has been investigated for its potential biological activities, particularly in relation to its effects on cellular processes and enzyme interactions. The compound may interact with specific receptors on cell surfaces, leading to alterations in cellular signaling pathways. Additionally, it has been studied for possible enzyme inhibition, which could affect various metabolic processes.
Table 1: Biological Activities and Potential Applications
| Biological Activity | Description |
|---|---|
| Receptor Interaction | Interacts with specific receptors on cell surfaces, potentially altering cellular signaling pathways. |
| Enzyme Inhibition | May inhibit certain enzymes, impacting various metabolic processes. |
| Pharmacological Effects | Its unique structure allows it to interact with biological targets in ways that could influence pharmacological effects. |
Structural Similarities and Comparisons
Several compounds share structural similarities with (R)-2-(2-(Methylthio)phenyl)pyrrolidine. Notable examples include:
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(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride: CAS Number 1800240-39-4, with a similarity score of 0.66.
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(S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride: CAS Number 1353995-35-3, with a similarity score of 0.56.
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1-(4-(Methylthio)phenyl)ethanone: CAS Number 1778-09-2, with a similarity score of 0.50.
Table 2: Compounds with Structural Similarities
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| (R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride | 1800240-39-4 | 0.66 |
| (S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride | 1353995-35-3 | 0.56 |
| 1-(4-(Methylthio)phenyl)ethanone | 1778-09-2 | 0.50 |
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